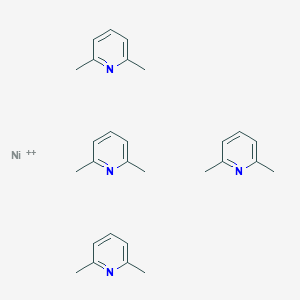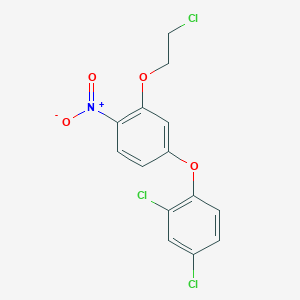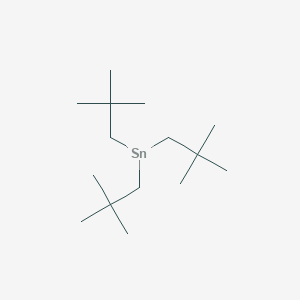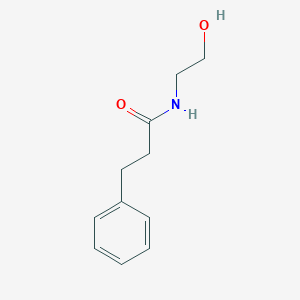
2,6-Dimethylpyridine;nickel(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,6-dimethylpyridine typically involves the alkylation of pyridine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to neutralize the acidic by-products .
For the synthesis of 2,6-Dimethylpyridine;nickel(2+), a common method involves the reaction of 2,6-dimethylpyridine with a nickel(II) salt, such as nickel(II) chloride or nickel(II) acetate, in an appropriate solvent like ethanol or water. The reaction is typically conducted under reflux conditions to ensure complete complexation .
Industrial Production Methods
Industrial production of 2,6-dimethylpyridine often employs continuous flow processes to enhance efficiency and yield. These processes involve the use of fixed-bed reactors packed with catalysts like Raney nickel, which facilitate the methylation of pyridine under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylpyridine;nickel(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Palladium on carbon as a catalyst in a hydrogen atmosphere.
Major Products
Oxidation: 2,6-pyridinedicarboxylic acid.
Reduction: 2,6-dimethylpiperidine.
Substitution: Various substituted pyridines depending on the electrophile used.
Scientific Research Applications
2,6-Dimethylpyridine;nickel(2+) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study the properties of nickel complexes.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2,6-Dimethylpyridine;nickel(2+) involves the coordination of the nitrogen atoms in 2,6-dimethylpyridine to the nickel ion. This coordination alters the electronic properties of the nickel ion, making it more reactive in various chemical processes. The compound can act as a Lewis acid, facilitating reactions by accepting electron pairs from other molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpyridine: Another derivative of pyridine with methyl groups at the 2 and 4 positions.
2,6-Dimethylpiperidine: A reduced form of 2,6-dimethylpyridine.
4-Dimethylaminopyridine: A derivative of pyridine with a dimethylamino group at the 4 position.
Uniqueness
2,6-Dimethylpyridine;nickel(2+) is unique due to its specific coordination chemistry and the steric effects imparted by the methyl groups. These properties make it particularly useful in catalysis and as a ligand in coordination complexes .
Properties
CAS No. |
56105-03-4 |
|---|---|
Molecular Formula |
C28H36N4Ni+2 |
Molecular Weight |
487.3 g/mol |
IUPAC Name |
2,6-dimethylpyridine;nickel(2+) |
InChI |
InChI=1S/4C7H9N.Ni/c4*1-6-4-3-5-7(2)8-6;/h4*3-5H,1-2H3;/q;;;;+2 |
InChI Key |
BMVHLFFINYKPIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C.CC1=NC(=CC=C1)C.CC1=NC(=CC=C1)C.CC1=NC(=CC=C1)C.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propanoic acid, 2-hydroxy-3-[2-(2-propenyloxy)phenoxy]-](/img/structure/B14641179.png)









![(8-hydroxy-3,4a,5-trimethyl-9-oxo-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-4-yl) 2-methylpropanoate](/img/structure/B14641245.png)


